5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Catalog No.
S1893053
CAS No.
6872-17-9
M.F
C12H14ClN
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Obtaining consistent spectral tuning in cyanine or spiropyran dyes often fails due to uncontrolled electronic effects. 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS 6872-17-9) offers a reliable solution:

  • Provides predictable red-shift via electron-withdrawing Cl (Hammett σp = +0.23)
  • Lowers HOMO energy for efficient dye regeneration in solar cells
  • Enables controlled reactivity in condensations, reducing side products

Supplied with validated purity, ready for immediate use.

CAS Number

6872-17-9

Product Name

5-Chloro-1,3,3-trimethyl-2-methyleneindoline

IUPAC Name

5-chloro-1,3,3-trimethyl-2-methylideneindole

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3

InChI Key

VDMXGJJMPKAYQP-UHFFFAOYSA-N

SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C

The exact mass of the compound 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158263. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, 5-Chloro-Fischer's base, 5-Chloro-2-methylene-1,3,3-trimethylindoline, 1,3,3-Trimethyl-2-methyleneindoline, 5-chloro-, 5-Chloro-1,3,3-trimethyl-2-methyleneindole

Purity

≥98%

Package Size

1 g, 5 g

5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS: 6872-17-9) is a substituted indoline, commonly known as a halogenated Fischer's base derivative. It serves as a critical precursor for synthesizing functional dyes such as cyanines, merocyanines, and spiropyrans used in applications ranging from photochromics to solar cells [1]. The key feature of this compound is the 5-chloro substituent, which acts as a moderate electron-withdrawing group, altering the electron density of the indoline core. This modification provides a reliable, quantifiable method for tuning the photophysical and electrochemical properties of the final dye products, distinguishing it from the more common, unsubstituted Fischer's base [2].

Research Fit

Chlorine-substituted Fischer's base for photochromic spiropyran/spirooxazine synthesis
5-Cl substituent modulates electronic properties of final photochromic dyes
Reactive exocyclic methylene enables spiro-condensation reactions

Replacing 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with the unsubstituted parent compound, Fischer's base, is not a viable cost-saving measure but a significant change in chemical design. The chloro group's inductive effect (quantified by a positive Hammett constant, σp = +0.23) systematically alters the electronic properties of the entire molecule [1]. This directly translates to predictable shifts in the absorption spectra, redox potentials, and reaction kinetics of downstream products. Failure to account for this electronic tuning will result in final dyes with incorrect color, mismatched energy levels for electronic applications, and unexpected processability, leading to batch failure and wasted resources [2]. This is not a simple salt or grade variance but a fundamentally different building block for targeted molecular engineering.

Substitution Risk

Unsubstituted Fischer's base

May shift ring-opening kinetics and colorimetric properties of the resulting photochrome

5-NO₂, 5-Br, or 5-OMe analogs

Different electronic effects alter fatigue resistance and photostability profile

Generic analog substitution

May require complete formulation re-optimization to achieve comparable performance

Processability Insight: Modulates Condensation Reaction Times Compared to Unsubstituted Analogs

The presence of an electron-withdrawing group on the C-5 position of the indolenine ring directly impacts reaction kinetics in condensation syntheses. In the synthesis of squaraine dyes, an indolenine with a strong electron-withdrawing 5-nitro group required 118 minutes for reaction completion, more than double the time required for the unsubstituted analog (55 minutes) under identical conditions [1]. As a moderately electron-withdrawing group, the 5-chloro substituent is expected to similarly slow the reaction compared to the unsubstituted Fischer's base, a critical factor for process optimization and planning.

Evidence DimensionReaction Time for Squaraine Synthesis
Target Compound DataSlower reaction time than unsubstituted analog (inferred from class behavior)
Comparator Or BaselineUnsubstituted Indolenine: 55 minutes. 5-Nitro Indolenine: 118 minutes.
Quantified DifferenceThe 5-nitro analog is >2x slower than the unsubstituted baseline.
ConditionsCondensation reaction of indolenine derivatives with squaric acid in ChCl:urea (1:2) deep eutectic solvent at 80 °C.

This allows process chemists to budget for potentially longer reaction times or different catalytic conditions compared to using the more reactive, unsubstituted Fischer's base.

Synthetic Yield
Cross-study comparable
74% yield vs 36% (1-amino-2-naphthol route)
vs 70% (alternative methyleneindoline)
Reported higher yield supports efficient spirooxazine synthesis
Verify with own condensation conditions

Predictable Photophysical Tuning: Enables Bathochromic (Red) Shift in Spiropyrans

The 5-chloro substituent provides a reliable method for tuning the absorption spectrum of photochromic dyes. In the synthesis of indolinospirobenzopyrans, both the unsubstituted Fischer's base and its 5-chloro derivative are used to produce distinct final compounds with different properties [1]. The electron-withdrawing nature of the chlorine atom reduces the electron-donating strength of the indoline moiety. This change in the intramolecular charge-transfer (ICT) character predictably results in a bathochromic (red-shifted) absorption maximum for the colored merocyanine form compared to the dye derived from the unsubstituted precursor.

Evidence DimensionAbsorption Spectrum Shift (λmax)
Target Compound DataProduces a bathochromic (red) shift in the resulting dye's open form.
Comparator Or BaselineDye derived from unsubstituted 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base).
Quantified DifferenceQualitative but predictable red-shift based on well-established electronic substituent effects.
ConditionsSynthesis of indolinospirobenzopyran dyes via condensation with substituted salicylaldehydes.

For applications requiring specific color properties or absorption wavelengths, this precursor offers a predictable way to red-shift the final dye relative to the standard Fischer's base analog.

Fatigue Resistance
Class-level inference
Enhanced fatigue resistance (qualitative class-level observation)
Attributed to 5-Cl electronic effect; class-level photostability context
Validate fatigue resistance in target polymer matrix

Electrochemical Engineering: Lowers HOMO Energy Level for Optimized Charge Transfer

In applications like dye-sensitized solar cells (DSSCs), the energy level of the dye's Highest Occupied Molecular Orbital (HOMO) is critical for efficient regeneration by the electrolyte. The electron-withdrawing 5-chloro substituent stabilizes the electron density on the indoline core, lowering the HOMO energy level of the resulting sensitizer dye compared to a dye made from the unsubstituted Fischer's base [1]. For example, studies on indoline dyes show that modifying substituents is a key strategy to optimize HOMO levels for efficient charge separation and transport [2]. This deliberate lowering of the HOMO level can improve the thermodynamic driving force for dye regeneration, a key factor in overall device efficiency.

Evidence DimensionHOMO Energy Level
Target Compound DataLower (more positive vs. SHE) HOMO level in the final dye.
Comparator Or BaselineDye derived from unsubstituted Fischer's Base.
Quantified DifferenceDirectional shift based on established physical organic principles; specific eV difference depends on the final dye structure.
ConditionsTypical application in a dye-sensitized solar cell (DSSC) assembly.

This precursor enables the rational design of dye sensitizers with optimized HOMO levels, potentially improving charge regeneration efficiency and overall performance in photovoltaic devices.

Ion Selectivity
Head-to-head comparison
Ag⁺ selective recognition; no response from 17 other metal ions
Enables Ag⁺-selective probe development
Verify detection limit and matrix interference
Physical Properties
Data to verify
Density: 1.083 vs 0.979 g/mL
B.P. (11 mmHg): 139 °C vs 248 °C (atm)
Reported property differences may facilitate vacuum distillation and formulation
Source not specified; verify with own measurement

Fine-Tuning the Absorption Spectra of Photochromic and Merocyanine Dyes

Where precise color tuning is required, the 5-chloro group provides a reliable method to shift the absorption maximum of a target dye toward longer wavelengths (red-shift) compared to an equivalent synthesized from unsubstituted Fischer's base. This is ideal for developing materials for optical data storage, ophthalmic lenses, and security inks where a specific spectral response is critical [1].

Engineering Advanced Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

This precursor is the right choice when designing sensitizer dyes that require a lowered HOMO energy level to improve the thermodynamic driving force for regeneration by the redox shuttle (e.g., I⁻/I₃⁻ or cobalt-based electrolytes). Using this compound allows for the targeted electrochemical tuning necessary to optimize the overall power conversion efficiency of the photovoltaic device [2].

Synthesis of Dyes Requiring Modified Reaction Conditions

In complex, multi-step syntheses, the moderated reactivity of this precursor compared to the unsubstituted Fischer's base can be an advantage. It allows for controlled reaction kinetics, which may be necessary to minimize side reactions or improve selectivity in certain condensation pathways, justifying adjustments to process parameters like reaction time or temperature [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Long-life photochromic dyes (lenses, smart windows)
5-Cl substituent for reported enhanced fatigue resistance
Fatigue cycling and photostability in target polymer matrix
Ag⁺-selective optical sensors and probes
5-Chloro-3-nitrospiropyran derivative for specific Ag⁺ recognition
Ion selectivity and detection limit in relevant media
Spirooxazine library synthesis for materials screening
Reported higher synthetic yield via 1-amino-2-naphthol route
Yield reproducibility and scalability of spirooxazine formation
Vacuum deposition and high-purity purification
Lower boiling point under reduced pressure
Distillation efficiency and thermal stability of the monomer

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6872-17-9

Wikipedia

5-Chloro-2-methylene-1,3,3-trimethylindoline

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